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Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B131530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of N-Oxalylglycine (NOG), a pivotal

research tool used for its role as a structural and functional analogue of α-ketoglutarate (α-KG).

NOG's ability to competitively inhibit α-KG-dependent dioxygenases has made it indispensable

for studying a wide range of biological processes, from hypoxic signaling to epigenetic

regulation.

Core Mechanism of Action
N-Oxalylglycine is a cell-permeable molecule that structurally mimics the endogenous

metabolite α-ketoglutarate.[1][2] Its mechanism of action lies in its role as a competitive

inhibitor for a large family of non-heme, Fe(II)-dependent oxygenases that require α-KG as a

co-substrate.[1][3][4] These enzymes are involved in numerous physiological and

pathophysiological processes.[5] NOG binds to the α-KG binding site on these enzymes,

thereby preventing the catalytic cycle from proceeding.[3][4] This inhibitory action is broad-

spectrum, affecting multiple enzyme subfamilies.[5]

The primary enzyme families targeted by NOG include:

Prolyl Hydroxylase Domain (PHD) enzymes: Critical regulators of the hypoxia-inducible

factor (HIF) signaling pathway.[2][6][7]
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Jumonji C (JmjC) domain-containing histone demethylases (JMJDs): Key players in

epigenetic regulation through the removal of methyl groups from histones.[2][8]

Collagen Prolyl-4-Hydroxylases (C-P4Hs): Essential for collagen biosynthesis and stability.[9]

Impact on the HIF-1 Signaling Pathway
NOG's most well-characterized effect is the potent inhibition of PHD enzymes, leading to the

stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[10]

Under normal oxygen levels (normoxia), PHD enzymes utilize O₂ and α-KG to hydroxylate

specific proline residues on the HIF-1α subunit.[9][11] This hydroxylation event is a signal for

the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination

and subsequent proteasomal degradation of HIF-1α.[11]

By inhibiting PHDs, NOG effectively simulates a hypoxic state. The lack of prolyl hydroxylation

prevents VHL binding, causing HIF-1α to stabilize and accumulate in the cytoplasm.[10] The

stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed

HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of

target genes.[9] This complex acts as a master transcriptional regulator, activating hundreds of

genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.[11]
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Diagram 1: HIF-1α Regulation by NOG.
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Inhibition of Histone Demethylases
NOG also acts as an inhibitor of JmjC domain-containing histone demethylases (JMJDs), which

are α-KG-dependent oxygenases.[2][8] These enzymes play a crucial role in epigenetics by

removing methyl marks from histone proteins, particularly on lysine residues (e.g., H3K9 and

H3K36).[2][7] By inhibiting JMJDs, NOG can induce changes in histone methylation status,

thereby altering chromatin structure and gene expression. This makes NOG a valuable tool for

studying the interplay between metabolism and epigenetic regulation.[5]

Quantitative Inhibitory Activity
The potency of NOG varies across different α-KG-dependent enzymes. The following table

summarizes key quantitative data from published literature.

Target Enzyme
Family

Specific
Enzyme

Inhibition
Constant

Value (µM)
Organism/Syst
em

Prolyl

Hydroxylases

Prolyl 4-

Hydroxylase
Kᵢ 1.9 - 7.8 Purified Enzyme

Prolyl 4-

Hydroxylase
Kᵢ 0.5 - 8.0 -

Prolyl

Hydroxylation
IC₅₀ 23

Chicken Bone

Microsomes

PHD1 IC₅₀ 2.1 -

PHD2 IC₅₀ 5.6 -

Histone

Demethylases
JMJD2A IC₅₀ 250 -

JMJD2C IC₅₀ 500 -

JMJD2E IC₅₀ 24 -

Data sourced from multiple studies.[2][3][4][6][7][9]
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Detailed Experimental Protocol: In Vitro Enzyme
Inhibition Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory

concentration (IC₅₀) of NOG against a purified α-KG-dependent dioxygenase.

Objective: To quantify the inhibitory effect of N-Oxalylglycine on the activity of a target

dioxygenase.

Materials:

Purified recombinant target enzyme (e.g., PHD2, JMJD2E).

N-Oxalylglycine (NOG).[12]

Substrate peptide for the enzyme.

α-Ketoglutarate (co-substrate).

Ascorbate (co-factor).

Ferrous sulfate (Fe(II)).

Assay Buffer (e.g., 50 mM HEPES or Tris, pH 7.5).

Quenching solution (e.g., Trifluoroacetic acid).

Detection system (e.g., antibody-based for hydroxylated product, mass spectrometry).

96-well assay plates.

Workflow:
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1. Reagent Preparation

2. NOG Serial Dilution

3. Plate Dispensing
(Buffer, Enzyme, Fe(II), Ascorbate, NOG)

4. Reaction Initiation
(Add Substrate & α-KG)

5. Incubation
(e.g., 30 min at 37°C)

6. Reaction Quenching

7. Product Detection
(e.g., ELISA, MS)

8. Data Analysis
(Plot % Inhibition vs. [NOG])

9. IC50 Calculation

Click to download full resolution via product page

Diagram 2: Workflow for IC50 Determination.

Procedure:

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. NOG can

be dissolved in an aqueous buffer like PBS (pH 7.2) to a concentration of approximately 10

mg/mL.[13]

NOG Dilution Series: Create a serial dilution of NOG in assay buffer to cover a wide

concentration range (e.g., from 1 nM to 1 mM). Include a vehicle-only control (0 µM NOG).
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Enzyme Reaction Setup: In a 96-well plate, add the following in order:

Assay Buffer.

Diluted NOG or vehicle.

Target enzyme at a pre-determined optimal concentration.

Ascorbate and Ferrous Sulfate.

Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature

to allow NOG to bind to the enzyme.

Reaction Initiation: Start the enzymatic reaction by adding a mixture of the enzyme's specific

substrate peptide and α-KG.

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a

fixed period where the reaction remains in the linear range (e.g., 20-60 minutes).

Quenching: Stop the reaction by adding a quenching solution.

Detection: Quantify the amount of product formed using a suitable detection method. This

could be an ELISA-based approach using an antibody specific to the hydroxylated product or

analysis via mass spectrometry.

Data Analysis:

Calculate the percentage of inhibition for each NOG concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the NOG concentration.

Fit the data to a four-parameter logistic (or similar) curve to determine the IC₅₀ value.

This protocol provides a robust framework for assessing the inhibitory potential of NOG and its

derivatives, forming a critical step in both basic research and early-stage drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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